4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide
Description
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a central benzohydrazide core (C₆H₅CONHNH₂) substituted with a 3,4-dimethylphenoxymethyl group at the para position. This compound belongs to a class of hydrazide derivatives widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 3,4-dimethylphenoxy moiety contributes to its lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-13-4-6-14(7-5-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNEOUJERMCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid and hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various applications:
Antimicrobial Activity
Research has shown that derivatives of benzohydrazides possess significant antimicrobial properties. For instance, studies indicate that 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide demonstrates efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 16 | |
| Aspergillus niger | 20 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antifungal Studies : A study conducted on the antifungal activity of various benzohydrazide derivatives revealed that this compound showed a significant reduction in fungal growth in comparison to control groups, indicating its potential as a fungicide in agricultural applications .
- Cancer Research : In a recent investigation into the anticancer effects of hydrazone derivatives, it was found that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways . This suggests its potential use in developing new cancer therapies.
- Analytical Applications : The compound has been utilized in analytical chemistry for its ability to form stable complexes with metal ions, which can be exploited in environmental monitoring and quality control processes .
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The benzohydrazide moiety is known to interact with various biological molecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Role of Heterocyclic Moieties
- Benzimidazole-Benzylidenebenzohydrazide Hybrids (): Hybrids incorporating benzimidazole and halogenated benzylidene groups demonstrate multi-kinase inhibitory activity (e.g., IC₅₀ < 1 µM against VEGFR-2). The benzimidazole moiety introduces aromatic stacking interactions, enhancing target binding affinity.
- 1,2,3-Triazole-Benzohydrazide Derivatives (): Triazole rings in these derivatives improve hydrogen bonding and dipole interactions, as seen in compounds with 95% yield and anti-microbial activity. The target compound’s phenoxy group provides steric bulk instead, which may hinder enzymatic degradation but reduce interaction with polar binding pockets .
Physicochemical Properties
Biological Activity
4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by its hydrazide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3,4-dimethylphenol with benzoyl hydrazine under acidic conditions to yield the target compound. The reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of benzohydrazides possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 25 |
| Compound C | Pseudomonas aeruginosa | 30 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving various human cancer cell lines have shown that it can inhibit cell proliferation effectively. For example, in vitro assays using the MTT method revealed that this compound reduced cell viability in HepG2 (liver cancer) and H1563 (lung cancer) cell lines with IC50 values ranging from 20 to 40 µM .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HepG2 | 25 | 70 |
| H1563 | 30 | 65 |
| LN-229 | 40 | 60 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell. The hydrazide moiety can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function. Additionally, the presence of the dimethylphenoxy group may enhance lipophilicity, facilitating cellular uptake and subsequent bioactivity .
Case Studies
- Antibacterial Efficacy : A study conducted by Gadada et al. highlighted the synthesis and evaluation of several hydrazone derivatives similar to benzohydrazides. They reported that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains of bacteria .
- Cancer Cell Line Studies : Another investigation focused on the effects of hydrazone compounds on human cancer cell lines indicated that those structurally similar to this compound showed promising results in reducing tumor cell viability .
Q & A
Q. What synthetic methodologies are typically employed for benzohydrazide derivatives like 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide?
The synthesis of benzohydrazides generally involves condensation reactions between hydrazides and aldehydes or ketones. For example, hydrazide precursors (e.g., 4-substituted benzohydrazides) react with aldehydes under reflux in methanol or ethanol to form hydrazone derivatives. Green synthesis approaches, such as solvent-free conditions or microwave-assisted reactions, are increasingly used to improve yield and reduce environmental impact . Specific to aromatic substitutions, 3,4-dimethylphenoxy groups can be introduced via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzohydrazide derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrazone bond formation and substituent positions .
- FTIR to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H stretching (~3200 cm⁻¹) vibrations .
- Single-crystal X-ray diffraction for unambiguous structural elucidation, including hydrogen-bonding networks and torsion angles. Software like SHELXL is widely used for refinement .
- Mass spectrometry (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize the design of benzohydrazide derivatives?
DFT is employed to:
- Predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and antioxidant mechanisms (e.g., SPLET or HAA pathways) .
- Simulate vibrational spectra for comparison with experimental IR/Raman data, ensuring structural accuracy .
- Analyze non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystal packing, guiding solubility and stability assessments .
Q. What strategies resolve contradictions in biological activity data across studies?
- QSAR modeling : Topological substructural molecular design (TOPS-MODE) identifies critical substituents (e.g., electron-withdrawing groups) that enhance antifungal or antibacterial activity .
- Molecular docking : Validates interactions with targets (e.g., acetylcholinesterase for Alzheimer’s research) and explains variations in IC₅₀ values due to binding affinity differences .
- Experimental replication : Control solvent polarity, pH, and microbial strains to standardize bioactivity assays .
Q. How does X-ray crystallography inform the structure-activity relationship (SAR) of benzohydrazides?
Crystal structures reveal:
- Conformational flexibility : Substituents like 3,4-dimethylphenoxy groups induce steric effects, altering molecular planarity and hydrogen-bond donor capacity .
- Lattice energy : Hydrogen-bond networks (e.g., N–H···O) correlate with thermal stability and solubility, critical for formulation .
- Metal coordination : In metal complexes, benzohydrazides act as tridentate ligands, influencing catalytic or antimicrobial properties .
Q. How can structural modifications enhance the bioactivity of benzohydrazide derivatives?
- Electron-donating groups (e.g., –OH, –OCH₃) improve antioxidant activity via radical scavenging .
- Halogenation (e.g., –Br, –Cl) enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
- Heterocyclic appendages (e.g., pyridine, thiophene) enable π-π interactions with enzyme active sites, boosting inhibitory effects .
Q. What challenges arise in pharmacokinetic profiling of benzohydrazide derivatives?
- ADMET limitations : Poor solubility (logP >3) and metabolic instability (e.g., hydrazide hydrolysis) require formulation adjustments like prodrug design .
- Cytotoxicity trade-offs : High antimicrobial activity may correlate with mammalian cell toxicity, necessitating selectivity index (SI) calculations .
- Blood-brain barrier (BBB) permeability : Polar surface area (PSA) >90 Ų often limits CNS drug potential, requiring structural simplification .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
